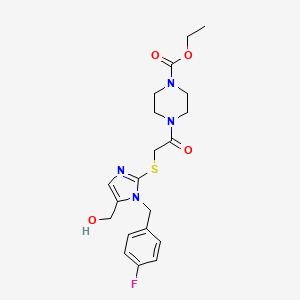
ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound belonging to the class of piperazine derivatives. This compound is of significant interest due to its potential biological and pharmacological applications, particularly in the fields of medicinal chemistry and drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate can be achieved through multiple synthetic routes, typically involving multi-step processes:
Step 1: Formation of the 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole Core
React 4-fluorobenzyl bromide with imidazole in the presence of a base (e.g., potassium carbonate) to form 1-(4-fluorobenzyl)imidazole.
Oxidize 1-(4-fluorobenzyl)imidazole with an oxidizing agent (e.g., potassium permanganate) to introduce the hydroxymethyl group, yielding 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole.
Step 2: Thioester Formation
React the hydroxymethyl group of 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole with thioacetic acid under acidic conditions to form the thioester derivative.
Step 3: Coupling with Ethyl 4-piperazinecarboxylate
Couple the thioester derivative with ethyl 4-piperazinecarboxylate in the presence of a coupling agent (e.g., EDCI/HOBt) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps as the laboratory synthesis but scaled up. Optimizations may include continuous flow reactions and the use of more cost-effective reagents and solvents to improve yield and reduce production costs.
化学反应分析
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The thioester group can be reduced to a thiol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidation: Chromium trioxide in aqueous sulfuric acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in polar aprotic solvents like dimethylformamide.
Major products formed from these reactions include the respective oxidized or reduced derivatives and substituted products, depending on the specific reagents and conditions used.
科学研究应用
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential interactions with biological macromolecules and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a pharmaceutical lead compound due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or proteins. Its unique structural features allow it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The pathways involved may include enzyme inhibition, receptor antagonism or agonism, and modulation of protein-protein interactions.
相似化合物的比较
Ethyl 4-(2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and interactions.
Ethyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Substitution of fluorine with chlorine alters its biological and chemical properties.
属性
IUPAC Name |
ethyl 4-[2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-2-29-20(28)24-9-7-23(8-10-24)18(27)14-30-19-22-11-17(13-26)25(19)12-15-3-5-16(21)6-4-15/h3-6,11,26H,2,7-10,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTDFLWRKMPPGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)
![1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2364155.png)
![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)
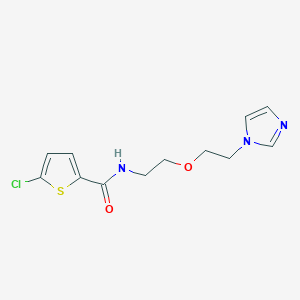
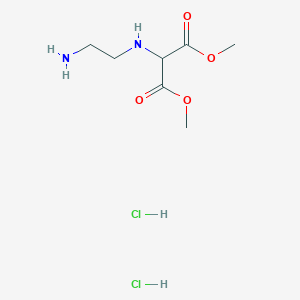
![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)
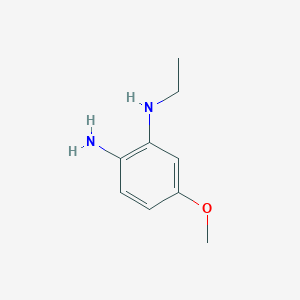
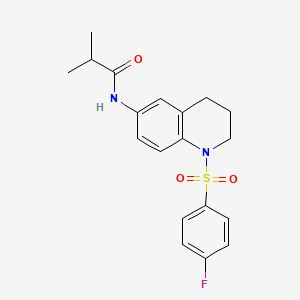
![1-(4-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2364169.png)
![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)
![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)
